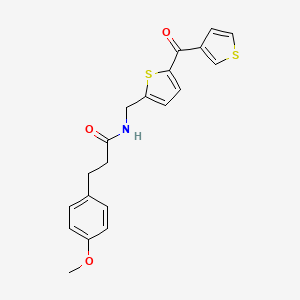

3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S2/c1-24-16-5-2-14(3-6-16)4-9-19(22)21-12-17-7-8-18(26-17)20(23)15-10-11-25-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQOTZBQBYABRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure consists of a propanamide backbone modified with a methoxyphenyl group and a thiophene-derived side chain, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 382.48 g/mol |

| Density | 1.131 g/cm³ |

| Boiling Point | 296.4 ºC at 760 mmHg |

| Flash Point | 133.1 ºC |

Antioxidant Activity

Research indicates that derivatives of the compound exhibit significant antioxidant properties. The DPPH radical scavenging assay has shown that certain derivatives possess antioxidant activities greater than that of ascorbic acid, a well-known antioxidant.

- Example Findings :

Anticancer Activity

The anticancer potential of the compound has been evaluated against various cancer cell lines using the MTT assay. Notably, it demonstrated higher cytotoxicity against human glioblastoma (U-87) cells compared to triple-negative breast cancer (MDA-MB-231) cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| U-87 (Glioblastoma) | 15 |

| MDA-MB-231 (Breast) | 25 |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions. Ongoing research aims to elucidate these pathways more clearly.

Case Studies

- Study on Antioxidant Activity : A study published in PMC reported that derivatives of the compound were screened for their ability to scavenge free radicals, showing promising results in reducing oxidative stress in vitro .

- Anticancer Studies : In another investigation, derivatives were tested against U-87 and MDA-MB-231 cell lines, revealing that modifications to the thiophene moiety enhanced anticancer efficacy .

Comparative Analysis with Similar Compounds

The biological activity of 3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide can be compared with other compounds containing similar moieties:

| Compound Name | Antioxidant Activity | Anticancer Activity |

|---|---|---|

| 3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamide | Moderate | High |

| 2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | High | Moderate |

Comparison with Similar Compounds

Table 1: Structural Features of Propanamide Derivatives

Key Observations :

- The target compound uniquely combines two thiophene rings (one functionalized with a carbonyl group), distinguishing it from analogs with thiazole, oxadiazole, or tetrazole cores.

- The 4-methoxyphenyl group is a common substituent in several analogs (e.g., ), suggesting its role in enhancing lipophilicity or receptor binding.

Key Observations :

Physicochemical Properties

Table 3: Physical and Spectral Properties

Key Observations :

Table 4: Reported Bioactivities of Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.